molecular formula C14H17N3O B13534178 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine

3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine

Cat. No.: B13534178
M. Wt: 243.30 g/mol
InChI Key: ZWQHLHLEYAHAPD-UHFFFAOYSA-N
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Description

3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 1-benzylpyrrolidin-2-yl group and at position 5 with an amine group. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding (via the NH group) and three-dimensional binding (via the bicyclic pyrrolidine) are critical.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-(1-benzylpyrrolidin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C14H17N3O/c15-14-9-12(16-18-14)13-7-4-8-17(13)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2

InChI Key

ZWQHLHLEYAHAPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=NOC(=C3)N

Origin of Product

United States

Preparation Methods

Reaction with Hydroxylamine

A common method to form the isoxazole ring involves the reaction of heterocyclic acetonitriles or related nitrile-containing intermediates with hydroxylamine hydrochloride under basic conditions. For example, propiolonitrile reacts with hydroxylamine hydrochloride in methanol/water with sodium hydroxide at 30°C for 12 hours to yield isoxazol-5-amine derivatives with moderate yields (~30%).

Reaction Conditions for Isoxazole Formation

  • Solvent: Methanol, water, or dioxane.
  • Temperature: Room temperature to reflux (about 80–130°C).
  • Time: Several hours (3–18 h depending on conditions).
  • Reagents: Hydroxylamine hydrochloride or hydrazine derivatives.
  • Catalysts: Sometimes pyridine or bases like sodium hydroxide are used to facilitate cyclization.

Specific Procedure for this compound

Based on the general procedures for similar compounds, the synthesis involves:

  • Dissolving the 1-benzylpyrrolidin-2-one derived nitrile intermediate in dioxane or methanol.
  • Adding hydroxylamine hydrochloride or hydroxylamine base equivalents.
  • Heating the mixture under reflux for 3–8 hours.
  • Cooling, concentrating, and purifying the product by column chromatography or recrystallization.

This approach yields the desired this compound in moderate to good yields (up to ~69% reported for related compounds).

Reaction Optimization and Yield Data

Step Reagents/Conditions Yield (%) Notes
Hydroxylamine reaction with nitrile intermediate Methanol/water, NaOH, 30°C, 12 h 29.9 Moderate yield, purification by silica gel chromatography
Cyclization with hydroxylamine in dioxane, reflux, 3–8 h Dioxane, reflux Up to 69 Higher yields with optimized conditions and purification by preparative RP-HPLC
Use of pyridine as base in THF at 0°C Pyridine, THF, 0°C, 1.2 h 53.9 Formation of carbamate intermediate, useful for further derivatization

Analytical Characterization

The synthesized this compound is characterized by:

Typical ^1H NMR signals for the isoxazole ring appear between 6.4–8.1 ppm, while the benzyl and pyrrolidinyl protons appear in the aliphatic and aromatic regions as described above.

Summary of Key Research Findings

  • The synthesis of this compound relies on the preparation of a suitable nitrile intermediate derived from 1-benzylpyrrolidin-2-one.
  • Cyclization with hydroxylamine under reflux conditions in solvents like dioxane or methanol-water mixtures efficiently produces the isoxazole ring with an amino substituent.
  • Reaction conditions such as temperature, solvent, and base strongly influence yield and purity.
  • Purification is typically achieved by silica gel chromatography or preparative RP-HPLC.
  • Yields range from moderate (~30%) to good (~70%) depending on optimization.
  • Analytical data from NMR and MS confirm the structure and purity of the final compound.

Chemical Reactions Analysis

3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound may be explored for its potential therapeutic effects in these areas. Additionally, it can be used as a building block for the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes, receptors, and transporters, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved in the action of this compound would depend on its specific structure and the biological context in which it is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Enantioselectivity

  • 3-Aryl Isoxazol-5-amines: 3-(p-Tolyl)isoxazol-5-amine (2b): In enantioselective syntheses, this derivative achieved 71–82% yields and 84–88% enantiomeric excess (ee) when reacted with pyrrole carboxylates. Electron-donating groups (e.g., methyl) on the aryl ring enhanced reactivity . 3-(2-Chlorophenyl)isoxazol-5-amine: Substrates with electron-withdrawing groups (e.g., Cl) yielded products with 90–96% yields and 80–91% ee, demonstrating tolerance for diverse electronic environments . N-Ethyl-3-phenylisoxazol-5-amine (2d): Mono-ethylation of the amino group improved enantioselectivity (91–93% ee) due to optimized hydrogen bonding with chiral catalysts. However, di-ethylation reduced yields (27%) and ee (23%), underscoring the NH group’s importance .
  • Key Insight : The benzylpyrrolidine group in the target compound may similarly influence enantioselectivity by providing steric bulk and hydrogen-bonding capacity, though its larger size could affect reaction kinetics.

Halogenated and Functionalized Derivatives

  • 3-(4-Bromophenyl)isoxazol-5-amine (2e) : Demonstrated compatibility with electron-withdrawing groups, yielding products with 72–96% ee .
  • 3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine : A BRD4 inhibitor with a trifluoromethyl group enhancing hydrophobic interactions and metabolic stability .

  • Key Insight : While the target compound lacks halogens, its benzyl group may compensate via π-π stacking or hydrophobic interactions in biological targets.

Structural and Functional Comparison Table

Compound Name Substituent (Position) Key Feature Synthetic/Biological Findings Reference
This compound 1-Benzylpyrrolidin-2-yl (3) Rigid bicyclic structure Potential for H-bonding and 3D binding Inferred
3-(p-Tolyl)isoxazol-5-amine (2b) p-Tolyl (3) Electron-donating group High yields (71–82%), 84–88% ee
N-Ethyl-3-phenylisoxazol-5-amine (2d) N-Ethyl, Phenyl (3) Mono-ethylated amino group Improved ee (91–93%)
5-(tert-Butyl)isoxazol-3-amine tert-Butyl (5) Positional isomerism 100.4% inhibition, IC50 = 0.039 µM
BO-264 4-Methoxyphenyl, Morpholinopyrimidine (3) Extended aromatic system TACC3 inhibition, anticancer activity

Biological Activity

3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the pyrrolidine moiety contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Isoxazole compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, in a study involving Huh7 liver cancer cells, certain isoxazole derivatives caused significant arrest in the G0/G1 phase of the cell cycle, leading to increased levels of retinoblastoma (Rb) protein and decreased cyclin-dependent kinase 4 (CDK4) levels .

CompoundCell LineMechanism of ActionEffect
This compoundHuh7Induces G0/G1 arrestIncreased Rb levels, decreased CDK4

Neuroprotective Effects

Compounds similar to this compound have demonstrated neuroprotective properties. For instance, derivatives with benzylpyrrolidine structures have shown low toxicity against neuronal cell lines and potential for enhancing cholinergic transmission by inhibiting acetylcholinesterase (AChE) . This suggests a possible application in neurodegenerative diseases such as Alzheimer's.

Inhibition of Sphingomyelin Synthase

Research has indicated that isoxazole derivatives can act as selective inhibitors of sphingomyelin synthase (SMS), which is implicated in various chronic inflammatory diseases. One study reported that a related compound exhibited good pharmacokinetics and significant inhibitory potency against SMS activity . This highlights the therapeutic potential of these compounds beyond cancer treatment.

Case Studies

  • Anticancer Study : A series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer activities, demonstrating that modifications to the isoxazole structure can enhance efficacy against specific cancer cell lines .
  • Neuroprotective Study : A study on donepezil hybrids revealed that compounds containing the benzylpyrrolidine moiety exhibited moderate AChE inhibition and neuroprotective effects against oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Regulation : Induction of cell cycle arrest through modulation of Rb and CDK4 pathways.
  • Cholinergic Enhancement : Inhibition of AChE leading to increased acetylcholine levels.
  • Sphingolipid Metabolism : Inhibition of SMS contributes to anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-Benzylpyrrolidin-2-yl)isoxazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via hydroxylamine-mediated cyclization of enamine precursors or self-condensation reactions of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride) . Key factors include:

  • Solvent choice : Methanol or aqueous NaOH affects regioselectivity (e.g., 3- vs. 5-amino isomers) .
  • Temperature : Higher temperatures (>80°C) may accelerate side reactions, reducing purity.
  • Catalysts : Acidic conditions promote cyclization but require neutralization steps to isolate the amine product .
    Characterization via 1H/13C NMR and HPLC-MS is critical to confirm regiochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing the structural isomers of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR can distinguish between 3- and 5-amino isomers based on coupling patterns of the isoxazole protons (e.g., singlet for 5-amino vs. doublet for 3-amino) .
  • IR Spectroscopy : N-H stretching frequencies (~3300–3500 cm⁻¹) confirm the presence of the amine group .
  • Mass Spectrometry (HRMS) : Determines molecular ion accuracy (<5 ppm error) and fragments indicative of benzylpyrrolidine cleavage .

Q. How does the benzylpyrrolidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The pyrrolidine ring acts as an electron-donating group, enhancing the nucleophilicity of the isoxazole amine. Experimental strategies include:

  • Alkylation : React with alkyl halides in DMF/K2CO3 to form N-alkylated derivatives .
  • Acylation : Use acetyl chloride in dichloromethane with triethylamine as a base to avoid ring-opening side reactions .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or reaction path searches) optimize the synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict regioselectivity in cyclization reactions by calculating transition-state energies for 3- vs. 5-amino isomer formation .
  • Reaction Path Search Tools : Software like GRRM or QChem can identify low-energy pathways, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., methanol vs. DMSO) to stabilize intermediates .
    Combine computational predictions with high-throughput screening to validate conditions .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining the crystal structure (e.g., CCDC deposition codes) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the pyrrolidine ring .
  • Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or Gaussian) .

Q. What experimental design strategies (e.g., DoE) are recommended for optimizing reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design to optimize variables (temperature, solvent ratio, catalyst loading) . Example:

    VariableLow LevelHigh Level
    Temperature60°C100°C
    Catalyst (mol%)5%15%
    Reaction Time2 h8 h
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurity formation .

  • Taguchi Methods : Prioritize robustness in scaled-up reactions (e.g., 10 mmol to 1 mol) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Heat Transfer : Exothermic cyclization steps require jacketed reactors with controlled cooling .
  • Purification : Replace column chromatography with membrane separation or crystallization (e.g., ethanol/water recrystallization) .
  • Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) to monitor side reactions in real-time .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) based on its structural motifs?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like GABA receptors (due to pyrrolidine’s similarity to piperidine-based drugs) .
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. methyl groups) with activity using Hammett σ constants .
  • In Vitro Assays : Test inhibition of cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields?

Methodological Answer:

  • Error Source Identification : Check for solvent/impurity effects not modeled in simulations (e.g., trace water in DMSO) .
  • Sensitivity Analysis : Vary DFT functional (B3LYP vs. M06-2X) to assess prediction reliability .
  • Experimental Replicates : Perform triplicate runs to distinguish systematic vs. random errors .

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